molecular formula C17H16N2O2S2 B11206534 Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate

Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate

Cat. No.: B11206534
M. Wt: 344.5 g/mol
InChI Key: YGZXWJAKQMAZCI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains a thiophene ring, a pyridine ring, and a cyclopentane ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the desired heterocyclic structure. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which can then be cyclized to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene or pyridine derivatives.

Scientific Research Applications

Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

ethyl 6-amino-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxylate

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-17(20)15-14(18)13-12(11-7-4-8-22-11)9-5-3-6-10(9)19-16(13)23-15/h4,7-8H,2-3,5-6,18H2,1H3

InChI Key

YGZXWJAKQMAZCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C3=C(CCC3)N=C2S1)C4=CC=CS4)N

Origin of Product

United States

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